Product packaging for 2-Amino-4'-methoxybenzophenone(Cat. No.:CAS No. 36192-61-7)

2-Amino-4'-methoxybenzophenone

Cat. No.: B2966073
CAS No.: 36192-61-7
M. Wt: 227.263
InChI Key: FLORUWDSYNSEAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of the Benzophenone (B1666685) Scaffold in Contemporary Chemical Research

The benzophenone framework is a ubiquitous and privileged structure in medicinal chemistry and materials science. nih.govresearchgate.netrsc.org Its prevalence is noted in numerous naturally occurring molecules that exhibit a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.govresearchgate.netrsc.org The structural diversity of benzophenone, which allows for a variety of substituents on its aryl rings, plays a crucial role in its biological and chemical functionalities. researchgate.netrsc.org This versatility has spurred extensive research into the synthesis of novel benzophenone analogues with tailored properties. nih.gov Beyond its medicinal applications, benzophenone and its derivatives are integral components in perfumes, photoinitiators for polymerization reactions, and as UV filters in sunscreens and other materials. researchgate.netnih.gov

Research Context of Substituted Aminobenzophenones

Within the broader class of benzophenone derivatives, substituted aminobenzophenones represent a particularly important subclass. ias.ac.in These compounds are recognized as privileged structural motifs in many natural products and pharmaceuticals. ias.ac.in The presence of the amino group provides a key site for further chemical modification, making them valuable synthons for the synthesis of a wide range of biologically active heterocyclic compounds such as quinazolines, benzodiazepines, and acridones. asianpubs.org Research has demonstrated that substituted aminobenzophenones exhibit a broad spectrum of biological activities, including antitumor, antiproliferative, and antimitotic effects. ias.ac.in Consequently, the development of efficient and versatile synthetic methods for preparing substituted aminobenzophenones has been a significant focus in modern organic chemistry. ias.ac.inasianpubs.org

Rationale for Focused Research on 2-Amino-4'-methoxybenzophenone

The specific compound, this compound, serves as a compelling subject for focused research due to the unique combination of its structural features: an amino group on one phenyl ring and a methoxy (B1213986) group on the other. The amino group at the 2-position offers a strategic point for cyclization reactions and the introduction of diverse functionalities. The 4'-methoxy group can influence the electronic properties of the molecule, potentially modulating its reactivity and biological activity. This particular substitution pattern makes it a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and functional materials.

Overview of Key Research Avenues for this compound

Research involving this compound primarily follows several key avenues. A significant area of investigation is its application as a building block in organic synthesis. asianpubs.org Its bifunctional nature allows for the construction of various heterocyclic systems. Furthermore, its potential role in medicinal chemistry is an active area of exploration, with studies investigating its utility in the development of novel therapeutic agents. The synthesis of this compound itself is also a subject of research, with efforts focused on developing efficient and high-yielding synthetic protocols. asianpubs.orgrsc.org

Chemical and Physical Properties of this compound

PropertyValue
IUPAC Name (2-aminophenyl)-(4-methoxyphenyl)methanone
Molecular Formula C₁₄H₁₃NO₂
Molecular Weight 227.26 g/mol
CAS Number 36192-61-7
Melting Point 77-77.5 °C
Boiling Point 428.3±30.0 °C (Predicted)
Density 1.172±0.06 g/cm³ (Predicted)
pKa -0.25±0.10 (Predicted)
Appearance Pale yellow needles or solid
Sources: rsc.orgnih.govchemicalbook.com

Synthesis of this compound

A documented method for the synthesis of this compound involves a multi-step process. One approach begins with the reaction of acetanthranil with a Grignard reagent derived from p-iodoanisole. The resulting intermediate, 2-acetamido-4'-methoxybenzophenone, is then hydrolyzed using concentrated hydrochloric acid in ethanol (B145695) to yield the final product. rsc.org The crude product is often purified by recrystallization from dilute ethanol. rsc.org

Another general strategy for synthesizing aminobenzophenones involves the Friedel-Crafts acylation. tandfonline.com However, specific, high-yield methods for this compound are of continuous interest to researchers.

Applications in Research

The primary application of this compound in research lies in its role as a versatile synthetic intermediate. asianpubs.org It is a key starting material for the synthesis of various heterocyclic compounds. For instance, it can be used to prepare substituted quinazolines and 1,4-benzodiazepines, which are classes of compounds with significant pharmacological activities. asianpubs.orgtandfonline.com The amino group allows for the formation of imines and amides, while the benzophenone core can be involved in various cyclization and condensation reactions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H13NO2 B2966073 2-Amino-4'-methoxybenzophenone CAS No. 36192-61-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-aminophenyl)-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-17-11-8-6-10(7-9-11)14(16)12-4-2-3-5-13(12)15/h2-9H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLORUWDSYNSEAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CC=CC=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 2 Amino 4 Methoxybenzophenone and Its Analogues

Established Synthetic Pathways for 2-Amino-4'-methoxybenzophenone

The synthesis of this compound can be achieved through several well-established chemical routes. These pathways primarily involve the formation of the central carbonyl bridge connecting the two aromatic rings, followed by or preceded by the introduction of the requisite amino and methoxy (B1213986) substituents.

Friedel-Crafts Acylation Approaches in Benzophenone (B1666685) Synthesis

The Friedel-Crafts acylation is a cornerstone reaction in the synthesis of benzophenones and their derivatives. udel.edumq.edu.au This reaction typically involves the electrophilic acylation of an aromatic ring with a benzoyl chloride or a related acylating agent in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). prepchem.com

For the specific synthesis of this compound, a common strategy involves the acylation of anisole (B1667542) with a substituted benzoyl chloride. A plausible and frequently employed route uses 2-nitrobenzoyl chloride as the acylating agent. The methoxy group of anisole is a powerful ortho-, para-directing group, leading to the preferential formation of the para-substituted product, 4-methoxy-2'-nitrobenzophenone. The subsequent step involves the chemical reduction of the nitro group to the desired primary amine using standard reducing agents like tin(II) chloride (SnCl₂) and hydrochloric acid (HCl), or catalytic hydrogenation.

Table 1: Friedel-Crafts Acylation Route

Step Reactant 1 Reactant 2 Reagent/Catalyst Product
1. Acylation Anisole 2-Nitrobenzoyl chloride AlCl₃ 4-Methoxy-2'-nitrobenzophenone

An alternative Friedel-Crafts approach involves using a starting material where the amino group is protected, for instance, reacting 4-methoxybenzoyl chloride (anisoyl chloride) with acetanilide. The acetamido group directs the acylation to the ortho and para positions. Separation of the desired ortho isomer followed by hydrolysis of the protecting group yields the target compound.

Routes Involving Halogenated Precursors and Amination Reactions

Another effective synthetic strategy begins with a halogenated benzophenone precursor, followed by a nucleophilic aromatic substitution to introduce the amino group. This multi-step process offers an alternative way to control the regiochemistry of the final product.

The synthesis typically starts with the Friedel-Crafts acylation of anisole with 2-chlorobenzoyl chloride to produce 2-chloro-4'-methoxybenzophenone. The subsequent amination of this halogenated intermediate is a crucial step. Modern cross-coupling reactions are highly effective for this transformation. For example, the Buchwald-Hartwig amination, which uses a palladium catalyst with a suitable ligand, or the Ullmann condensation, which employs a copper catalyst, can be used to form the carbon-nitrogen bond by reacting the chloro-derivative with an ammonia (B1221849) source. acs.org

Table 2: Halogenated Precursor and Amination Route

Step Starting Material Reagent(s) Product Reaction Type
1. Acylation Anisole, 2-Chlorobenzoyl chloride AlCl₃ 2-Chloro-4'-methoxybenzophenone Friedel-Crafts Acylation

Strategies for Introducing Amino and Methoxy Groups Regioselectively

Achieving the correct substitution pattern (regioselectivity) is critical in the synthesis of this compound. The strategies employed are dictated by the directing effects of the substituents on the aromatic rings. oregonstate.edu

Introduction of the Methoxy Group : The methoxy group is typically introduced by using anisole as a starting material in Friedel-Crafts reactions. As the methoxy group is a strong para-director, the acylation reaction occurs predominantly at the para-position, reliably establishing the 4'-methoxy substitution. scirp.org

Introduction of the Amino Group : Direct Friedel-Crafts reactions on aniline (B41778) are often problematic because the amino group can coordinate with the Lewis acid catalyst, deactivating the ring and leading to poor yields. Therefore, indirect methods are preferred to ensure regiocontrol:

Nitro Group Reduction : As described in section 2.1.1, introducing a nitro group ortho to the acylating site (using 2-nitrobenzoyl chloride) and then reducing it in a later step is a highly effective and common strategy. This two-step process circumvents the issues associated with a free amino group and guarantees the desired 2-amino substitution.

Use of Protecting Groups : An alternative is to use an aniline derivative where the amino group is protected, for example as an acetamide. The acetamido group is an ortho-, para-director and allows for successful ortho-acylation. The protecting group is then removed in a final step.

These methods provide reliable control over the placement of the functional groups on the benzophenone scaffold. nih.gov

Advanced Synthetic Strategies for Novel this compound Derivatives

The this compound scaffold serves as a valuable starting point for the synthesis of more complex molecules and novel derivatives. Advanced strategies focus on the selective modification of its existing functional groups.

Functionalization of the Amino Group in Benzophenone Frameworks

The primary amino group is a versatile handle for a wide range of chemical transformations, allowing for the creation of diverse derivatives. nih.gov

N-Acylation and N-Alkylation : The amino group can be readily acylated with acid chlorides or anhydrides to form the corresponding amides. Similarly, it can be alkylated using alkyl halides.

Diazotization : Reaction with nitrous acid (generated from NaNO₂ and HCl) converts the primary amino group into a diazonium salt. This intermediate is highly useful and can be transformed into a variety of other functional groups (e.g., hydroxyl, cyano, or halides) through reactions like the Sandmeyer reaction.

Heterocycle Formation : The 2-aminobenzophenone (B122507) structure is a key precursor for the synthesis of various heterocyclic systems. For example, derivatives of 2-aminobenzophenone are used in the synthesis of benzodiazepines, a class of psychoactive drugs. ncl.res.in The reaction often involves condensation with an amino acid or its derivative.

Modification of the Methoxybenzene Moiety

The methoxy-substituted ring also offers opportunities for synthetic modification to generate novel analogues.

O-Demethylation : The methoxy group can be cleaved to reveal a hydroxyl group (a phenol) using strong ether-cleaving reagents such as boron tribromide (BBr₃) or hydrobromic acid (HBr). This transformation yields 2-Amino-4'-hydroxybenzophenone.

Derivatization of the Phenol : The resulting phenolic hydroxyl group is a versatile functional handle. It can be re-alkylated with different alkyl halides to introduce novel ether linkages or acylated to form esters, significantly expanding the range of possible derivatives.

Electrophilic Aromatic Substitution : While the aminophenyl ring is generally more activated towards electrophilic substitution, reactions on the methoxybenzene ring are also possible under controlled conditions. Halogenation or nitration would likely occur at the positions ortho to the activating methoxy group, providing further avenues for functionalization. beilstein-journals.org

These advanced strategies allow chemists to fine-tune the structure of this compound, creating a library of derivatives for various research applications.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of benzophenone derivatives to minimize environmental impact. These approaches focus on reducing waste, avoiding hazardous substances, and improving energy efficiency. While specific green synthesis routes for this compound are not extensively detailed in dedicated literature, general eco-friendly methods for related structures, such as 2-hydroxybenzophenones and 2-amino-4H-benzo[b]pyrans, offer transferable strategies. google.comresearchgate.netrsc.org

Key green strategies applicable to the synthesis of this compound include:

Solvent-Free Reactions: Performing reactions under solvent-free conditions, often using grinding or mechanochemical methods, can significantly reduce volatile organic compound (VOC) emissions and simplify product purification. researchgate.netnih.gov For instance, the synthesis of 2-amino-4H-benzo[b]pyrans has been successfully achieved by grinding reactants with a solid catalyst at room temperature, resulting in high yields and short reaction times. researchgate.netnih.gov

Use of Greener Solvents: When solvents are necessary, replacing traditional hazardous solvents with environmentally benign alternatives like water, ethanol (B145695), or water-ethanol mixtures is a core principle. scispace.comajgreenchem.com Reactions in aqueous media not only reduce toxicity but can also offer unique reactivity and selectivity.

Eco-Friendly Catalysts: The use of non-toxic, inexpensive, and recyclable catalysts is another cornerstone of green synthesis. nih.gov Diammonium hydrogen phosphate (B84403) and magnetically retrievable nanoparticles have been employed as efficient and reusable catalysts in the synthesis of related aminopyran derivatives. nih.govscispace.com

Atom Economy: Multicomponent reactions (MCRs) are particularly favored as they combine three or more reactants in a single step to form a complex product, maximizing atom economy and reducing the number of synthetic steps and purification processes. nih.gov

A comparison of traditional versus green approaches highlights the potential benefits in terms of yield, reaction time, and environmental impact.

ParameterTraditional Synthesis MethodsGreen Chemistry Approaches
SolventsOften rely on hazardous organic solvents (e.g., DMF, DMSO).Utilize water, ethanol, or solvent-free conditions (grinding). researchgate.netscispace.com
CatalystsMay use toxic or heavy metal catalysts.Employ benign catalysts like sodium ethoxide, diammonium hydrogen phosphate, or functionalized nanoparticles. researchgate.netnih.govscispace.com
ByproductsCan generate significant chemical waste.Designed to minimize byproducts; MCRs improve atom economy. google.comnih.gov
EnergyOften require high temperatures and prolonged heating.Many reactions proceed at room temperature, reducing energy consumption. researchgate.netnih.gov
EfficiencyMulti-step processes with purification at each stage.One-pot, multicomponent reactions can offer higher yields and shorter reaction times. nih.govscispace.com

Derivatization and Scaffold Hybridization Techniques for this compound

The this compound scaffold serves as a versatile platform for chemical modification. The presence of the primary amino group and the aromatic rings allows for extensive derivatization and hybridization with other molecular frameworks, enabling the creation of new compounds with tailored properties.

Integration with Heterocyclic Systems (e.g., Thiazole (B1198619), Oxadiazole, Indole)

Hybridizing the this compound core with various heterocyclic systems is a common strategy to expand its structural diversity. The amino group is a key functional handle for constructing these new molecules.

Thiazoles: The Hantzsch thiazole synthesis is a classical and widely used method for forming the thiazole ring. derpharmachemica.com This reaction involves the condensation of an α-haloketone with a thioamide. For this compound, the amino group can be converted into a thioamide functionality, which can then be reacted with various α-haloketones to yield 2-aminothiazole (B372263) derivatives. This approach allows for the introduction of diverse substituents onto the thiazole ring. derpharmachemica.complos.org

Indoles: The Fischer indole (B1671886) synthesis is a prominent method for creating indole rings, which involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. researchgate.netnih.gov While not a direct derivatization of the amino group, analogues of this compound can be designed where the aminophenyl moiety is part of a precursor ketone, which is then reacted with a substituted phenylhydrazine to form a complex indole-benzophenone hybrid. researchgate.net Alternatively, the amino group can be a site for linking pre-formed indole moieties. rsc.org

Heterocyclic SystemGeneral Synthetic StrategyKey Reactants/IntermediatesPotential Outcome
ThiazoleHantzsch Synthesisα-haloketones, Thioamide derivative of the parent compoundA hybrid molecule containing both benzophenone and 2-aminothiazole moieties. derpharmachemica.com
OxadiazoleMulti-step synthesis from carboxylic acidsHydrazides, Carbon disulfide or OrthoestersBenzophenone scaffold linked to a 1,3,4-oxadiazole (B1194373) or 1,2,4-oxadiazole (B8745197) ring.
IndoleFischer Indole SynthesisPhenylhydrazines, Ketone precursorsComplex structures integrating the indole nucleus with the aminobenzophenone framework. researchgate.netnih.gov

Polymeric and Macromolecular Derivatization

The functional groups on this compound allow for its incorporation into polymers and macromolecules. This can be achieved by either polymerizing derivatives of the molecule or by grafting it onto existing polymer backbones.

For example, the amino group can react with monomers containing acyl chloride or epoxy groups to be integrated into polyamide or epoxy resins. Furthermore, related phenolic compounds, such as 2-methoxy-4-vinylphenol (B128420) (MVP), have been used as bio-based monomers for radical polymerization to create new thermoplastics. mdpi.com This suggests that if a polymerizable group (like a vinyl group) were introduced onto the this compound scaffold, it could serve as a functional monomer.

Another approach is the derivatization of natural polymers like chitosan (B1678972). Chitosan, a polysaccharide with abundant amino and hydroxyl groups, can be modified by grafting other molecules onto its structure. mdpi.com The amino group of this compound could potentially be linked to the chitosan backbone, imparting the properties of the benzophenone moiety to the biopolymer. mdpi.com

Chiral Derivatization Strategies

Chiral derivatization is a crucial technique used to separate and analyze enantiomers, which are non-superimposable mirror images of a chiral molecule. While this compound itself is achiral, its derivatives can be chiral. Asymmetric synthesis can be employed to create chiral analogues, or chiral derivatizing agents (CDAs) can be used to analyze mixtures of chiral derivatives. wikipedia.org

A primary amine, such as the one in this compound, is an excellent site for reaction with a CDA. The CDA, which is an enantiomerically pure compound, reacts with both enantiomers of a chiral amine to form a pair of diastereomers. wikipedia.org These diastereomers have different physical properties and can be distinguished and quantified using techniques like NMR spectroscopy or HPLC. wikipedia.org

Common chiral derivatizing agents for amines include:

Mosher's Acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid): Reacts with amines to form diastereomeric amides. wikipedia.org

Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA): Reacts with primary amines to form stable diastereomers that are easily analyzed. mdpi.comnih.govbiorxiv.org

Chiral Isothiocyanates: Reagents like (R/S)-4-(3-isothiocyanatopyrrolidin-1-yl)-7-(N,N-dimethylaminosulfonyl)-2,1,3-benzoxadiazole (DBD-PyNCS) react with amines to form fluorescent thiourea (B124793) derivatives, allowing for sensitive analysis. mdpi.com

These strategies are fundamental in fields where the stereochemistry of a molecule is critical, enabling the determination of enantiomeric excess and absolute configuration of chiral analogues of this compound. nih.govmdpi.com

Molecular Structure, Electronic Properties, and Photophysical Phenomena of 2 Amino 4 Methoxybenzophenone

Spectroscopic and Structural Elucidation in Advanced Research

The precise three-dimensional arrangement of atoms and the nature of their chemical bonds are fundamental to understanding the properties of a molecule. For 2-Amino-4'-methoxybenzophenone, a combination of spectroscopic and diffraction methods provides a comprehensive picture of its configuration, conformation, and solid-state packing.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Configurational and Conformational Analysis

The ¹H NMR spectrum is expected to show distinct signals for the protons on the two aromatic rings. The protons on the methoxy-substituted ring will be influenced by the electron-donating nature of the methoxy (B1213986) group, while the protons on the amino-substituted ring will be affected by the amino group. The methoxy group itself will present as a sharp singlet, typically in the range of 3.8-3.9 ppm. rsc.org The aromatic protons will appear as a series of multiplets in the downfield region, generally between 6.5 and 8.0 ppm. The protons ortho to the amino group are expected to be the most shielded and thus appear at the lowest chemical shift within the aromatic region.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbonyl carbon is the most deshielded and is expected to have a chemical shift in the range of 195-197 ppm. rsc.org The carbon atom attached to the methoxy group will also be significantly deshielded, with a typical chemical shift around 163 ppm. rsc.org The remaining aromatic carbons will have chemical shifts in the range of 113-140 ppm, with the exact values depending on the electronic effects of the amino and methoxy substituents.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound (based on analogous compounds)
Carbon AtomPredicted Chemical Shift (ppm)
Carbonyl (C=O)195.6
C-OCH₃163.2
C-NH₂~150
Aromatic Carbons113-138
Methoxy (O-CH₃)55.5

Conformational analysis of benzophenones by NMR reveals that the phenyl rings are typically twisted out of the plane of the carbonyl group to relieve steric hindrance. The degree of this twist can be influenced by the nature and position of substituents. For this compound, the presence of the amino group in the ortho position is expected to lead to a significant twist of that phenyl ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These vibrations are sensitive to the bond strengths and molecular geometry, providing a "fingerprint" of the compound.

The IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the stretching of the carbonyl group (C=O). For benzophenone (B1666685) derivatives, this band typically appears in the region of 1630-1670 cm⁻¹. The presence of the electron-donating amino and methoxy groups may slightly lower this frequency compared to unsubstituted benzophenone. The N-H stretching vibrations of the primary amino group will give rise to two distinct bands in the region of 3300-3500 cm⁻¹. The C-O stretching of the methoxy group is expected to produce a strong band around 1250 cm⁻¹. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the out-of-plane bending modes give rise to characteristic bands in the 700-900 cm⁻¹ region, which can provide information about the substitution pattern of the aromatic rings.

Raman spectroscopy, which relies on the change in polarizability during a vibration, will also show a strong band for the carbonyl stretch. Aromatic ring breathing modes are often prominent in the Raman spectrum, appearing in the region of 1580-1610 cm⁻¹. The symmetric stretching of the C-N bond and the C-O-C symmetric stretch of the methoxy group are also expected to be Raman active.

Table 2: Expected Vibrational Frequencies for this compound
Vibrational ModeExpected Frequency Range (cm⁻¹)Spectroscopy
N-H Stretch3300-3500IR
Aromatic C-H Stretch3000-3100IR, Raman
C=O Stretch1630-1670IR, Raman
Aromatic C=C Stretch1580-1610IR, Raman
N-H Bend1550-1650IR
C-O Stretch (methoxy)~1250IR

X-ray Diffraction Studies for Solid-State Structure

X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise information about bond lengths, bond angles, and the conformation of the molecule, as well as how the molecules pack together in a crystal lattice.

While the specific crystal structure of this compound has not been reported, studies on similar benzophenone derivatives reveal common structural motifs. The central carbonyl group is typically planar, with the two phenyl rings twisted out of this plane. The dihedral angles between the phenyl rings and the carbonyl plane are influenced by the substituents. The ortho-amino group in this compound is expected to cause significant steric hindrance, forcing the amino-substituted phenyl ring to adopt a large dihedral angle with respect to the carbonyl group. This twisting is a key determinant of the molecule's electronic properties.

In the solid state, intermolecular interactions such as hydrogen bonding and van der Waals forces play a crucial role in the crystal packing. The amino group in this compound can act as a hydrogen bond donor, while the carbonyl oxygen and the methoxy oxygen can act as hydrogen bond acceptors. These interactions can lead to the formation of well-defined supramolecular architectures, such as chains or sheets, in the crystal lattice.

Electronic Structure and Excited State Dynamics

The arrangement of electrons in a molecule and their behavior upon absorption of light are central to its photophysical and photochemical properties. For this compound, the interplay between the electron-donating amino and methoxy groups and the electron-withdrawing carbonyl group leads to a rich electronic structure and complex excited-state dynamics.

Singlet and Triplet State Characterization

Upon absorption of a photon of appropriate energy, a molecule is promoted from its ground electronic state (S₀), which is typically a singlet state, to an excited singlet state (S₁, S₂, etc.). researchgate.net In a singlet state, all electron spins are paired. researchgate.net The excited singlet state can then undergo several processes, including fluorescence (emission of a photon to return to the ground state), internal conversion (non-radiative decay to a lower energy singlet state), or intersystem crossing to a triplet state. chemicalbook.com

In a triplet state (T₁, T₂, etc.), there are two unpaired electrons with parallel spins. chemicalbook.com The transition from a singlet to a triplet state is formally spin-forbidden, but it can occur in molecules with significant spin-orbit coupling. chemicalbook.com Benzophenone is well-known for its high efficiency of intersystem crossing from the S₁ to the T₁ state. nih.gov The nature of the lowest excited singlet and triplet states is crucial in determining the photophysical properties. For benzophenone itself, the lowest excited singlet state (S₁) is of n,π* character, involving the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital. The lowest triplet state (T₁) is also of n,π* character.

The introduction of an amino group, particularly at the ortho or para position, can significantly alter the energy levels of the electronic states. The amino group can donate electron density to the aromatic ring, leading to a low-lying π,π* state that can also have significant charge-transfer (CT) character. In many aminobenzophenones, the lowest excited singlet state is a π,π* or CT state, which is generally more polar than the n,π* state. acs.org This change in the nature of the S₁ state can affect the rate of intersystem crossing and the subsequent reactivity of the triplet state.

Intramolecular Charge Transfer Mechanisms

Intramolecular charge transfer (ICT) is a fundamental process in many donor-acceptor molecules, where an electron is transferred from an electron-donating part of the molecule to an electron-accepting part upon photoexcitation. In this compound, the amino group acts as an electron donor, and the carbonyl group acts as an electron acceptor. The methoxy group also has electron-donating character, which can further modulate the electronic properties.

Upon excitation, there can be a significant redistribution of electron density, leading to the formation of a highly polar ICT state. The formation of this ICT state is often accompanied by a conformational change, such as the twisting of the donor group relative to the acceptor group. This is known as the Twisted Intramolecular Charge Transfer (TICT) model. For aminobenzophenones, the twisting of the amino-substituted phenyl ring around the bond connecting it to the carbonyl carbon is a key coordinate for ICT. researchgate.net

The solvent polarity can have a profound effect on the stability of the ICT state. In polar solvents, the highly polar ICT state is stabilized, which can lead to a red-shift in the fluorescence emission and an increase in the fluorescence lifetime. In some cases, dual fluorescence can be observed, with one emission band corresponding to a locally excited (LE) state and a second, red-shifted band corresponding to the ICT state. The excited-state dynamics of aminobenzophenones are often complex, involving rapid internal conversion, solvation dynamics, and the interconversion between LE and ICT states. researchgate.net

Solvatochromic Effects on Electronic Transitions

The electronic absorption spectrum of this compound, like other benzophenone derivatives, is sensitive to the solvent environment, a phenomenon known as solvatochromism. The transitions of interest are the n→π* (an electron from a non-bonding orbital on the carbonyl oxygen is promoted to an antibonding π* orbital) and the π→π* (an electron from a bonding π orbital is promoted to an antibonding π* orbital) transitions. The polarity of the solvent can significantly influence the energy levels of the ground and excited states, leading to shifts in the absorption maxima (λmax).

In non-polar solvents, the n→π* transition of benzophenones typically appears as a distinct band at longer wavelengths. However, in polar or protic solvents, this transition undergoes a hypsochromic (blue) shift, moving to shorter wavelengths. This shift is attributed to the stabilization of the lone pair of electrons on the carbonyl oxygen in the ground state through hydrogen bonding with the solvent molecules. This stabilization lowers the energy of the ground state more than the excited state, thus increasing the energy gap for the n→π* transition.

Conversely, the π→π* transition generally experiences a bathochromic (red) shift to longer wavelengths in polar solvents. This is because the excited state of this transition is typically more polar than the ground state. Consequently, polar solvent molecules will stabilize the excited state to a greater extent than the ground state, reducing the energy gap for the transition.

For this compound, the presence of the amino and methoxy groups introduces an additional intramolecular charge-transfer (CT) character to the electronic transitions. The amino group, being a strong electron donor, and the benzophenone core, an electron acceptor, create a push-pull system. This CT character is particularly sensitive to solvent polarity. In polar solvents, the charge-separated excited state is significantly stabilized, leading to a pronounced bathochromic shift of the CT band.

The solvatochromic behavior can be qualitatively summarized in the following table:

Solvent TypeEffect on n→π* TransitionEffect on π→π* TransitionEffect on Charge-Transfer (CT) Band
Non-polar (e.g., Hexane)Longer wavelength (less energetic)Shorter wavelength (more energetic)Less pronounced
Polar Aprotic (e.g., Acetonitrile)Moderate hypsochromic (blue) shiftModerate bathochromic (red) shiftPronounced bathochromic (red) shift
Polar Protic (e.g., Ethanol)Strong hypsochromic (blue) shiftStrong bathochromic (red) shiftSignificant bathochromic (red) shift

Intersystem Crossing Pathways and Efficiencies

Upon absorption of light, this compound is promoted to an excited singlet state (S₁). From this state, it can undergo intersystem crossing (ISC) to a triplet state (T₁). The efficiency of this process is a critical determinant of the compound's photochemical reactivity, as the longer-lived triplet state is often the primary photoactive species for benzophenones.

For the parent benzophenone molecule, the ISC from S₁ (n,π) to T₁ (n,π) is highly efficient, with a quantum yield approaching unity. This is facilitated by the small energy gap between the S₁ and T₁ states and favorable spin-orbit coupling.

However, the substitution pattern of this compound significantly alters the nature of the excited states and, consequently, the ISC pathways. The presence of the electron-donating amino group introduces a low-lying charge-transfer (CT) singlet state. In polar solvents, this CT state can become the lowest energy singlet excited state. Similarly, a CT triplet state is also present.

The ISC process in this compound can therefore proceed through different pathways, primarily:

¹(n,π) → ³(n,π)

¹(CT) → ³(CT)

¹(n,π*) → ³(CT)

¹(CT) → ³(n,π*)

The relative energies of these states are influenced by both the substituents and the solvent polarity. In non-polar solvents, the lowest triplet state is likely to be the reactive ³(n,π*) state. However, in polar solvents, the ³(CT) state is stabilized and may become the lowest triplet state. This has profound implications for the molecule's photoreactivity. For the related p-aminobenzophenone, the triplet yield in a non-polar solvent like cyclohexane (B81311) has been reported to be high, around 0.82. This suggests that even with the amino substituent

Advanced Computational and Theoretical Investigations of this compound

The study of this compound, a molecule of interest in various chemical fields, has been significantly enhanced by advanced computational and theoretical methods. These in silico approaches provide profound insights into its molecular properties, behavior, and reactivity, complementing experimental data and guiding further research. This article delves into the specific application of quantum chemical calculations and molecular dynamics simulations to elucidate the complex characteristics of this compound.

Advanced Computational and Theoretical Investigations of 2 Amino 4 Methoxybenzophenone

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic nature of 2-Amino-4'-methoxybenzophenone at an atomic level. These methods solve approximations of the Schrödinger equation to determine the molecule's electronic structure and related properties.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency. By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a powerful framework for analyzing the electronic structure and predicting the reactivity of molecules like this compound.

Electronic Structure and Frontier Molecular Orbitals (FMOs): The electronic properties are largely governed by the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between these orbitals (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability and reactivity. A smaller gap generally implies higher reactivity and lower kinetic stability. nih.gov

For substituted benzophenones, the distribution of HOMO and LUMO is influenced by the nature and position of the substituents. In this compound, the electron-donating amino (-NH₂) group on one phenyl ring and the methoxy (B1213986) (-OCH₃) group on the other are expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. The LUMO is typically centered on the benzophenone (B1666685) core, particularly the carbonyl group and the conjugated π-system. DFT calculations on analogous compounds, such as 2-amino-5-chloro benzophenone, have been used to visualize these orbitals and calculate their energy gaps. sigmaaldrich.com

Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These descriptors provide a quantitative basis for predicting how the molecule will interact with other chemical species. chemicalbook.comchemsrc.com Key descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).

Chemical Hardness (η): Resistance to change in electron distribution (η = (I - A) / 2). Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." nih.gov

Electronegativity (χ): The power of an atom or molecule to attract electrons (χ = (I + A) / 2).

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow (ω = χ² / 2η). This index is particularly useful for predicting the reactivity in reactions involving charge transfer. tcichemicals.com

ParameterDefinitionIllustrative Value (eV) for an Analogous Compound
EHOMOEnergy of the Highest Occupied Molecular Orbital-6.354
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-2.712
Energy Gap (ΔE)ELUMO - EHOMO3.642
Ionization Potential (I)-EHOMO6.354
Electron Affinity (A)-ELUMO2.712
Chemical Hardness (η)(I - A) / 21.821
Electronegativity (χ)(I + A) / 24.533
Electrophilicity Index (ω)χ² / 2η5.641

Note: Illustrative data is based on values reported for 2-amino-4-(2-chlorophenyl)-7-hydroxy-4H-benzo[1,2-b]pyran-3-carbonitrile, a molecule with different substituents, to exemplify the parameters derived from DFT calculations. nih.gov

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of experimental data or empirical parameters beyond fundamental physical constants. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), offer a systematic pathway to achieving high accuracy by employing more rigorous mathematical approximations to the Schrödinger equation. nih.gov

For a molecule like this compound, ab initio calculations can provide benchmark data for its geometric structure, vibrational frequencies, and electronic properties. For instance, an ab initio Hartree-Fock calculation using a minimal basis set (STO-3G) on the parent benzophenone molecule yielded an ionization potential of 7.49 eV and a total energy of -15397.48 eV. nih.gov While computationally less demanding than more advanced methods, this provides a foundational, first-principles insight into the molecule's electronic stability. Higher-level ab initio methods, though computationally expensive, are invaluable for calibrating results from more approximate methods like DFT and for investigating systems where DFT may not be sufficiently accurate, such as in the detailed analysis of excited states or weak intermolecular interactions.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, providing a detailed picture of molecular motions, conformational changes, and interactions with the environment. sigmaaldrich.com

The benzophenone scaffold is not planar; the two phenyl rings are twisted out of the plane of the central carbonyl group to relieve steric hindrance. The specific dihedral angles (ring twists) define the molecule's conformation. The conformational landscape of substituted benzophenones is determined by the interplay of steric repulsion between the rings and any ortho-substituents, and electronic effects such as conjugation and intramolecular hydrogen bonding.

Substituted BenzophenoneSubstituentsObserved Ring Twist Angle (°)Influencing Factors
Unsubstituted Benzophenone (orthorhombic)None54Steric hindrance between phenyl rings
2,2'-dihydroxy-4,4'-dimethoxybenzophenone-OH, -OCH₃ (ortho, para)37.85Intramolecular H-bonding
4,4'-bis(diethylamino)benzophenone-N(Et)₂ (para)49.83Minimal ortho-steric effect
2-amino-2',5-dichlorobenzophenone-NH₂, -Cl (ortho)83.72Significant ortho-steric hindrance

Note: Data from a study of various substituted benzophenones illustrates the impact of substituents on the molecular conformation.

The behavior of this compound in solution is critically dependent on its interactions with solvent molecules. MD simulations explicitly model these interactions, providing a molecular-level view of the solvation shell. The carbonyl oxygen, the amino group, and the methoxy oxygen are all capable of acting as hydrogen bond acceptors, while the N-H protons of the amino group can act as hydrogen bond donors.

In protic solvents like water or methanol, MD simulations can reveal the structure and dynamics of hydrogen bonding networks around the solute. Studies on benzophenone have shown that hydrogen bonding to the carbonyl group significantly affects its vibrational and electronic properties. For this compound, simulations would likely show strong, specific hydrogen bonding to the amino and carbonyl groups, influencing its solubility and reactivity. In aprotic solvents, the interactions would be dominated by weaker dipole-dipole forces. MD simulations can be used to calculate key thermodynamic properties like the free energy of solvation, which quantifies the energetic favorability of dissolving the molecule in a particular solvent.

In the solid state, atoms are not static but vibrate about their equilibrium positions in the crystal lattice. This thermal motion can be characterized experimentally using X-ray crystallography, which yields anisotropic displacement parameters (ADPs), often visualized as thermal ellipsoids. While a crystal structure for this compound is not available in the cited literature, analysis of related compounds provides insight. For example, in the crystal structure of 2-amino-4-methoxy-6-methylpyrimidinium 2-hydroxybenzoate, the thermal ellipsoids indicate the magnitude and direction of atomic vibration.

MD simulations of the crystalline state can complement this experimental data. By simulating the crystal lattice over time, MD can predict the ADPs from first principles and provide a dynamic picture of the atomic fluctuations. This can help in understanding the crystal's stability, phase transitions, and mechanical properties. The simulations can also reveal correlated motions within the molecule and between neighboring molecules in the lattice, offering a more detailed understanding of the dynamic forces that maintain the crystal packing.

Quantitative Structure-Activity Relationship (QSAR) and Machine Learning Approaches

Quantitative Structure-Activity Relationship (QSAR) and machine learning methodologies represent powerful computational tools for deciphering the complex interplay between the structural features of molecules and their biological activities. nih.gov These approaches are instrumental in modern drug discovery, allowing for the prediction of a compound's potency and facilitating the rational design of new, more effective analogues. elsevierpure.com For derivatives of this compound, these techniques enable the development of predictive models that can significantly accelerate the identification of promising therapeutic candidates.

Predictive Modeling of Biological Activity

Predictive modeling in QSAR studies aims to establish a statistically significant correlation between the physicochemical properties of a series of compounds and their experimentally determined biological activities. nih.gov For benzophenone derivatives, QSAR models have been successfully developed to predict activities such as antimalarial efficacy. nih.govresearchgate.net In one such study, a multiple linear regression (MLR) analysis was used to correlate various physicochemical descriptors of fourteen benzophenone derivatives with their antimalarial activity, expressed as the logarithm of the Mean Survival Time (Log MST). nih.gov

The primary goal is to create a mathematical equation that can accurately forecast the biological activity of compounds that have not yet been synthesized or tested. nih.gov The predictive power of a developed QSAR model is typically validated using an external test set of compounds. nih.govresearchgate.net A strong correlation between the predicted and experimental activities for this test set indicates the model's robustness and its utility in guiding the design of new molecules. For instance, a QSAR model developed for a series of benzophenone derivatives demonstrated a high correlation coefficient (r² = 0.9736) between the observed and predicted antimalarial activities for a test set of six compounds, confirming the model's high predictive capability. nih.gov

Machine learning algorithms, such as random forest models, offer a more sophisticated approach, capable of capturing non-linear relationships within the data. nih.gov These models can be trained on datasets of known drugs and their protein targets to predict the bioactivity of new compounds by assessing their similarity to existing drugs. nih.gov The underlying principle is that molecules with similar structural and physicochemical features are likely to interact with the same protein targets and exhibit comparable biological effects. nih.gov

Table 1: Correlation of Experimental vs. Predicted Antimalarial Activity for Benzophenone Analogues nih.gov
CompoundExperimental Log MSTPredicted Log MST
Test Compound 11.041.02
Test Compound 20.950.98
Test Compound 31.081.09
Test Compound 40.900.89
Test Compound 50.850.84
Test Compound 61.111.10

Molecular Descriptors and Feature Selection for this compound Analogues

The foundation of any QSAR model lies in the selection of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure and properties. nih.gov For benzophenone analogues, a wide range of descriptors can be calculated, including electronic (e.g., dipole moment, electron affinity), steric (e.g., molecular volume), and thermodynamic properties. nih.gov The process of feature selection is critical for developing a robust and interpretable QSAR model. nih.gov It involves identifying the most relevant descriptors that have the greatest influence on biological activity, while eliminating redundant or irrelevant ones. nih.govelsevierpure.com This reduces the complexity of the model and minimizes the risk of overfitting, where the model performs well on the training data but fails to predict new data accurately. nih.gov

In a QSAR study on benzophenone derivatives as antimalarial agents, several key descriptors were identified through feature selection. nih.gov The analysis revealed that the dipole moment had a positive correlation with antimalarial activity, suggesting that increased polarity in the benzophenone scaffold enhances activity. nih.gov Conversely, electron affinity showed a negative correlation, indicating that a lower ability to accept electrons is favorable for the desired biological effect. nih.gov Such insights are invaluable for guiding the structural modifications of lead compounds to improve their potency. nih.gov

Commonly used feature selection techniques include stepwise regression, genetic algorithms, and swarm intelligence optimizations. nih.gov The ultimate goal is to derive a model that is not only predictive but also provides a mechanistic understanding of how specific structural features contribute to the observed biological activity. nih.gov

Table 2: Key Molecular Descriptors and Their Influence on the Antimalarial Activity of Benzophenone Analogues nih.gov
Molecular DescriptorCoefficient in QSAR EquationInfluence on ActivityInterpretation
Dipole MomentPositiveIncreases ActivityHigher polarity is favorable for antimalarial activity.
Electron AffinityNegativeDecreases ActivityA lower ability to accept electrons enhances activity.
Heat of FormationPositiveIncreases ActivityHigher thermodynamic stability may be linked to increased activity.
LUMO EnergyNegativeDecreases ActivityA higher energy of the lowest unoccupied molecular orbital is beneficial.

Molecular Docking and Receptor Binding Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. ui.ac.id This method is crucial for understanding the molecular basis of drug action and is widely used in structure-based drug design. nih.gov By simulating the interaction between a ligand and its biological target, docking can elucidate key binding modes and predict binding affinity, providing insights that guide the optimization of drug candidates. nih.gov

Ligand-Protein Interaction Analysis

The analysis of ligand-protein interactions reveals the specific forces that stabilize the binding of a compound within the active site of its target protein. These interactions are fundamental to the compound's biological function. nih.gov For benzophenone derivatives, docking studies have identified key interactions with various biological targets. For example, in the inhibition of human 17β-hydroxysteroid dehydrogenase 1 (17β-HSD1), docking analysis showed that the 2-hydroxyl group of certain benzophenones forms a critical hydrogen bond with the catalytic residue Serine 142. researchgate.net

Similarly, a study of 2,5-diaminobenzophenone derivatives as potential inhibitors of the SARS-CoV-2 main protease (Mpro) revealed interactions with key amino acid residues in the binding pocket, including hydrogen bonds and hydrophobic interactions. nih.gov These interactions, often visualized in 2D and 3D models, provide a detailed map of how the ligand fits into the receptor's active site. nih.gov Understanding these specific contacts, such as hydrogen bonds, van der Waals forces, and pi-stacking interactions, is essential for explaining the compound's mechanism of action and for designing analogues with improved binding characteristics. nih.gov

Binding Affinity Predictions for Biological Targets

A primary output of molecular docking simulations is the prediction of binding affinity, often expressed as a docking score or binding free energy (in kcal/mol). nih.govresearchgate.net This value estimates the strength of the interaction between the ligand and the protein target; a more negative value typically indicates a stronger and more stable interaction. nih.gov These predictions are vital for ranking potential drug candidates and prioritizing them for synthesis and experimental testing. ui.ac.id

In the study of 2,5-diaminobenzophenone derivatives against the SARS-CoV-2 main protease, docking scores ranged from -6.1 to -7.75 kcal/mol, with several compounds showing better predicted binding affinities than the reference inhibitor, Nelfinavir (-6.83 kcal/mol). nih.gov This suggests that these benzophenone analogues could be potent inhibitors of the viral enzyme. nih.gov The accuracy of these predictions is a critical aspect of computational drug design, helping to reduce the time and cost associated with identifying novel therapeutic agents. ui.ac.id By comparing the predicted affinities of a series of analogues, researchers can identify the structural modifications that are most likely to enhance binding potency.

Table 3: Predicted Binding Affinities of 2,5-Diaminobenzophenone Analogues against SARS-CoV-2 Main Protease (Mpro) nih.gov
CompoundPredicted Binding Affinity (kcal/mol)
Compound 20c-7.31
Compound 24c-7.15
Compound 30c-7.75
Compound 34c-7.44
Compound 35c-7.39
Compound 36c-7.65
Nelfinavir (Reference)-6.83

Medicinal and Biological Research Aspects of 2 Amino 4 Methoxybenzophenone

Anti-Cancer and Anti-Proliferative Activity Studies

The benzophenone (B1666685) scaffold, characterized by two phenyl rings connected by a carbonyl group, is a key structure in medicinal chemistry, and its derivatives have been extensively investigated for various pharmacological activities. 2-Amino-4'-methoxybenzophenone, as a member of this family, and its related analogs have been the subject of numerous studies exploring their potential as anti-cancer and anti-proliferative agents. The presence of the amino group and the methoxy (B1213986) group on the benzophenone core is believed to play a significant role in the molecule's interaction with biological targets, leading to the inhibition of cancer cell growth. Research indicates that derivatives of 2-aminobenzophenone (B122507) are utilized in the synthesis of compounds with demonstrated anti-inflammatory, antimitotic, and antitumor properties.

A primary mechanism through which many benzophenone derivatives exert their anti-cancer effects is by disrupting the dynamics of microtubules. Microtubules are essential components of the cell's cytoskeleton, playing a critical role in cell division, motility, and intracellular transport. cytoskeleton.com Their primary protein component is tubulin, which polymerizes to form these dynamic structures. cytoskeleton.com The inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, a crucial apparatus for chromosome segregation during cell division. This interference leads to an arrest of the cell cycle, typically in the G2/M phase, and can ultimately trigger programmed cell death (apoptosis). nih.gov

Several studies have highlighted the potential of aminobenzophenone derivatives as potent inhibitors of tubulin polymerization. For instance, a series of 2-amino-3,4,5-trimethoxybenzophenone analogues demonstrated excellent activity as tubulin polymerization inhibitors by targeting the colchicine (B1669291) binding site on tubulin. tmu.edu.tw One lead compound from this series exhibited an IC50 value of 1.6μM, which is comparable to the well-known tubulin inhibitor combretastatin (B1194345) A-4. tmu.edu.tw Similarly, a class of inhibitors based on a 2-(3′,4′,5′-trimethoxybenzoyl)benzo[b]furan skeleton, which is structurally related, also showed potent inhibition of tubulin polymerization and displayed significant growth inhibition across different cancer cell lines. nih.gov These findings underscore the importance of the aminobenzophenone scaffold in designing molecules that can effectively interfere with microtubule dynamics, a validated strategy in cancer chemotherapy. nih.govnih.gov

Inhibitory Activity of Related Benzophenone Derivatives on Tubulin Polymerization
Compound ClassKey Structural FeaturesMechanism of ActionReported Potency (Example)Reference
2-Amino-3,4,5-trimethoxybenzophenonesAmino group at C2; Trimethoxy groups on one phenyl ringTargets colchicine binding siteIC50 = 1.6μM tmu.edu.tw
2-(3′,4′,5′-Trimethoxybenzoyl)benzo[b]furansAmino group on benzo[b]furan ring; Trimethoxybenzoyl groupInhibits tubulin assemblyIC50 = 0.56μM for lead compound nih.gov

The disruption of cellular processes by this compound and its analogs often culminates in the induction of apoptosis, a regulated process of programmed cell death essential for eliminating damaged or cancerous cells. Research on a phenoxazine (B87303) compound synthesized from a 2-aminophenol (B121084) derivative demonstrated its ability to induce a mixed type of cell death, including both apoptosis and necrosis, in human lymphoblastoid cell lines. nih.gov This was confirmed by observing phosphatidylserine (B164497) externalization, a key marker of early apoptosis. nih.gov

Further studies have shown that phenoxazine compounds can cause a rapid and drastic dose-dependent decrease in the intracellular pH (pHi) of various cancer cells. nih.gov This reduction in pHi can disrupt intracellular homeostasis and is causally linked to the subsequent induction of apoptosis. nih.gov The anti-proliferative activity of these compounds is also frequently associated with their ability to modulate the cell cycle. By inhibiting tubulin polymerization, these agents cause an arrest in the G2/M phase of the cell cycle, preventing cells from proceeding through mitosis. nih.gov This cell cycle arrest is a common outcome for cells treated with microtubule-targeting agents and is a precursor to apoptotic cell death. nih.gov

Effects of Related Compounds on Apoptosis and Cell Cycle
Compound/DerivativeCancer Cell Line(s)Observed EffectReference
Phenoxazine derivative (Phx)Raji, Molt-4, P3HR-1 (Lymphoblastoid cells)Induction of mixed apoptosis and necrosis nih.gov
2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivativeHL-60, U937G2/M phase arrest, induction of apoptosis via caspase activation nih.gov
Phenoxazine compounds (Phx-1, Phx-3)Various cancer cell linesDrastic reduction of intracellular pH leading to apoptosis nih.gov

Network pharmacology is an emerging approach that investigates the complex interactions between drug molecules, multiple protein targets, and biological pathways. researchgate.netdovepress.com This systems-level analysis helps to elucidate the mechanisms of action of compounds that may not act on a single target but rather modulate a network of interacting proteins. researchgate.net For complex diseases like cancer, compounds that can interact with multiple targets often show enhanced efficacy. nih.gov

While specific network pharmacology studies on this compound are not extensively documented, the approach has been applied to other natural and synthetic compounds to understand their anti-cancer effects. researchgate.net This type of analysis typically involves identifying potential protein targets for a given compound through computational databases and then constructing a network of interactions between these targets. dovepress.com By analyzing this network, researchers can identify key proteins and signaling pathways that are modulated by the compound. For molecules like this compound, a multi-target analysis could reveal that in addition to its effects on tubulin, it may also influence other key cancer-related proteins such as kinases, transcription factors, or enzymes involved in cell metabolism, providing a more comprehensive understanding of its anti-proliferative activity. nih.govnih.gov

Antimicrobial and Antiviral Properties

Beyond their anti-cancer potential, benzophenone derivatives and related structures have been investigated for their ability to inhibit the growth of pathogenic microorganisms, including bacteria and viruses. The structural features of this compound, such as the methoxyphenyl group, are found in various natural and synthetic compounds with known antimicrobial activity. nih.govmdpi.com

Several studies have evaluated the antibacterial efficacy of compounds structurally related to this compound. For example, a series of novel 2-Amino-5-nitrobenzophenone derivatives were synthesized and tested against the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacterium Escherichia coli. researchgate.net The results indicated that some of these derivatives displayed significant antibacterial activity. researchgate.net

Other research has focused on hydroxy- and methoxy-substituted benzophenones. 2,2′,4-trihydroxybenzophenone showed antimicrobial activity against both Gram-positive and Gram-negative bacteria by acting on the bacterial cell wall. frontiersin.org Similarly, 2-hydroxy-4-methoxybenzaldehyde, which shares a key structural motif with the target compound, has been shown to possess antibacterial and antibiofilm activities against S. aureus, including methicillin-resistant strains (MRSA). consensus.appnih.gov The mechanism of action for this compound was found to involve disruption of the cell membrane. nih.gov The antimicrobial activity of various methoxyphenol compounds against foodborne pathogens like E. coli and S. aureus has also been well-documented, with some compounds showing significant growth inhibition. nih.gov

Antibacterial Activity of Related Methoxybenzophenone Compounds
CompoundBacterial StrainActivity/FindingReference
2-Amino-5-nitrobenzophenone derivativesS. aureus, E. coliDemonstrated in vitro antibacterial activity researchgate.net
2-hydroxy-4-methoxybenzaldehydeS. aureus (including MRSA)Exhibited a Minimum Inhibitory Concentration (MIC) of 1024 µg/ml nih.gov
2,2′,4-trihydroxybenzophenoneGram-positive and Gram-negative bacteriaShowed broad antimicrobial activity frontiersin.org
Methoxyphenol phytometabolites (e.g., vanillin)S. aureusIC50 for vanillin (B372448) = 1.38 mM nih.gov

The reverse transcriptase (RT) enzyme of the Human Immunodeficiency Virus (HIV) is a critical target for antiviral therapy. core.ac.uk This enzyme is responsible for converting the viral RNA genome into DNA, a necessary step for the integration of the virus into the host cell's genome. core.ac.uk Both nucleoside and non-nucleoside reverse transcriptase inhibitors (NRTIs and NNRTIs) are key components of antiretroviral therapy. mdpi.com

While direct studies on this compound as an HIV RT inhibitor are limited, the general class of 2-aminobenzophenones has been explored for this purpose. Some heterocyclic compounds derived from aminobenzophenone moieties have been noted for their potential as inhibitors of HIV-1 reverse transcriptase. researchgate.net The mechanism of NNRTIs involves binding to an allosteric site on the RT enzyme, which induces a conformational change that disrupts its catalytic activity. mdpi.com Research has shown that both NRTIs and NNRTIs can effectively block the synthesis of full-length viral DNA in acutely infected cells. nih.gov The exploration of novel scaffolds, including those based on aminobenzophenones, remains an active area of research in the quest for new and more effective anti-HIV agents that can overcome drug resistance. mdpi.com

Antifungal Activity

While the broader class of benzophenone derivatives has been explored for antifungal properties, specific research detailing the antifungal activity of this compound is not extensively available in the reviewed scientific literature. Studies on related compounds, however, suggest that the benzophenone scaffold is a promising framework for the development of new antifungal agents. For instance, various synthetic derivatives of benzophenone have been shown to exhibit activity against a range of fungal pathogens. The mechanisms often involve the disruption of fungal cell membranes or inhibition of essential enzymes. Further research is required to specifically evaluate and characterize the antifungal potential of this compound.

Anti-Inflammatory and Immunomodulatory Effects

The anti-inflammatory and immunomodulatory potential of benzophenone derivatives has been a significant area of research. However, specific studies focusing exclusively on this compound are limited. The broader class of compounds has demonstrated notable effects on key inflammatory pathways.

Cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2, are key mediators of inflammation, and their inhibition is a primary target for anti-inflammatory drugs. Research on benzophenone derivatives has indicated a potential for COX inhibition. For example, a study on related compounds showed that 4-hydroxy-4'-methoxybenzophenone selectively inhibits the COX-1 isoenzyme. Another derivative, 2,4'-dihydroxybenzophenone, has also been investigated for its anti-inflammatory properties, which are thought to be mediated, in part, through the modulation of inflammatory pathways that may involve COX enzymes. However, direct evidence and specific inhibitory concentrations (IC50) for this compound against COX-1 and COX-2 are not well-documented in the current body of scientific literature.

Table 1: Cyclooxygenase (COX) Isoenzyme Inhibition by Selected Benzophenone Derivatives

Compound Target Isoenzyme Reported Activity
4-hydroxy-4'-methoxybenzophenone COX-1 Selective inhibition
2,4'-dihydroxybenzophenone Inflammatory Pathways Anti-inflammatory effects

| This compound | COX-1 / COX-2 | Data not available |

This table is for illustrative purposes and highlights the need for specific research on this compound.

The inhibition of COX enzymes directly impacts the production of prostaglandins, which are crucial signaling molecules in the inflammatory cascade. A reduction in prostaglandin (B15479496) synthesis can lead to decreased inflammation and pain. Furthermore, the inflammatory response involves the migration of immune cells, such as neutrophils, to the site of injury or infection. While it is plausible that this compound could modulate these processes due to its structural similarity to other anti-inflammatory benzophenones, specific experimental data demonstrating its effect on prostaglandin production and neutrophil recruitment is currently lacking.

Anti-Leishmanial Activity

Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. The search for new and effective anti-leishmanial agents is a global health priority. While various classes of chemical compounds have been screened for activity against Leishmania, there is no specific information available in the reviewed literature regarding the anti-leishmanial properties of this compound. Research in this area has focused on other nitrogen-containing heterocyclic compounds.

Detailed studies providing data on the in vitro efficacy of this compound against different Leishmania species, such as L. donovani, L. major, or L. infantum, have not been identified. Consequently, metrics such as the half-maximal inhibitory concentration (IC50) for this specific compound against promastigote or amastigote forms of the parasite are not available.

Without experimental data on the anti-leishmanial activity of this compound and its analogues, it is not possible to delineate the structural features that would be critical for its potency against Leishmania parasites. Structure-activity relationship (SAR) studies are essential to understand how modifications to the benzophenone core, such as the position and nature of substituents, would influence its anti-leishmanial effects. Such studies on other chemical scaffolds have been instrumental in optimizing lead compounds for improved efficacy and reduced toxicity.

Structure-Activity Relationship (SAR) Studies for Biological Potency

The biological activity of benzophenone derivatives is intricately linked to their chemical structure. Research into this class of compounds has identified key roles for the amino group, the methoxy substituent, and the integrity of the benzophenone core in determining their efficacy as, for example, antimitotic agents that inhibit tubulin polymerization. nih.gov

Influence of Amino Group Position on Activity

The position of the amino group on the benzophenone scaffold is a critical determinant of biological activity. SAR studies on a series of 2-aminobenzophenone derivatives designed as inhibitors of tubulin polymerization have demonstrated that the placement of the amino group at the ortho (C2) position of one of the phenyl rings is integral for potent growth-inhibitory activity against various human cancer cell lines. nih.gov

When compared to analogs where the amino group is absent or located at other positions (meta or para), the 2-amino configuration consistently shows superior potency. nih.gov This suggests that the ortho-amino group may be involved in a key hydrogen-bonding interaction with the target protein or may induce a specific conformation of the molecule that is optimal for binding. nih.gov The presence of this group at the C2 position leads to significantly lower IC₅₀ values, indicating a substantial increase in potency. nih.gov

Table 1: Influence of Amino Group Position on Cytotoxicity (IC₅₀ in μM) in DLD-1 Cancer Cells
CompoundAmino Group PositionSubstitution on Second RingIC₅₀ (μM)Reference
Analog 12-Amino (ortho)3,4,5-trimethoxy0.008 nih.gov
Analog 2No Amino Group3,4,5-trimethoxy>1 nih.gov

Role of Methoxy Substituent in Biological Efficacy

The methoxy substituent, particularly when located at the para position (C4') of the second phenyl ring, plays a significant role in enhancing the biological efficacy of benzophenone analogs. nih.gov The methoxy group is a common feature in many natural products and approved drugs, where it influences ligand-target binding, physicochemical properties, and metabolic stability. nih.gov

In one study of substituted benzophenone analogues, the compound featuring a methoxy group at the para position of the B-ring demonstrated the highest anti-tumor activity (61%) in vitro. nih.gov The methoxy group can act as a hydrogen bond acceptor and its presence can modulate the electronic properties of the phenyl ring, potentially improving interactions with the target site. nih.gov The specific placement at the para position is often favored, as it can extend into a specific pocket of a binding site without causing steric hindrance. Altering the position of the methoxy group can lead to significant changes in molecular orbital distributions and photochemical properties, which may in turn affect biological activity. oup.com

Table 2: Effect of 4'-Position Substituent on Anti-Tumor Activity
Compound SeriesSubstituent at 4' PositionObserved In Vitro Anti-Tumor Activity (%)Reference
(2-aroyl-4-methylphenoxy) acetamides-OCH₃ (methoxy)61 nih.gov
(2-aroyl-4-methylphenoxy) acetamides-H (unsubstituted)Lower than 61% nih.gov

Impact of Benzophenone Core Modifications on Target Interactions

Modifications to the central benzophenone core can have a profound impact on how the molecule interacts with its biological targets. The benzophenone scaffold itself is a key structural motif in many biologically active molecules and serves as a versatile framework for drug design. nih.govrsc.org

Alterations can include the introduction of different substituents on the aryl rings or changes to the diaryl ketone linker. For instance, SAR studies on benzophenone-tagged pyridine (B92270) analogues found that introducing fluoro or chloro groups at the para position of the benzoyl ring resulted in significant cytotoxic activity against tumor cells. nih.gov

Furthermore, the benzophenone core can be modified for specific applications, such as in photolabeling to study drug-target interactions. By incorporating an alkyne moiety into the benzophenone structure, researchers can enhance its utility as a probe. Studies have shown that the position of this modification is crucial; a meta-substituted alkyne demonstrated enhanced efficacy in lowering the HOMO-LUMO energy gap, thereby increasing the probe's electrophilicity and improving its interactions with biological targets. chemtube3d.com Such modifications, however, must be carefully considered, as the addition of large groups can introduce steric bulk that may alter or hinder the intended molecular interactions. mdpi.com

Table 3: Impact of Benzophenone Core Modifications on Biological Activity
Core Modification TypeSpecific ModificationResulting EffectReference
Ring SubstitutionAddition of Fluoro or Chloro group at para-positionSignificant increase in anti-tumor activity nih.gov
Functional Group AdditionIncorporation of an alkyne moiety at the meta-positionEnhanced photo-reactivity and target interaction chemtube3d.com
Functional Group AdditionIncorporation of an alkyne moiety at the para-positionLess effective enhancement of photo-reactivity compared to meta chemtube3d.com

Coordination Chemistry and Metal Complexation Research

Ligand Design Principles for 2-Amino-4'-methoxybenzophenone and its Analogues

The design of ligands based on the this compound framework is predicated on the presence of two primary donor sites: the nitrogen atom of the amino group and the oxygen atom of the carbonyl group. These sites allow the molecule to function as a potential bidentate chelating agent, forming a stable six-membered ring upon coordination to a metal center. The electronic properties of the benzophenone (B1666685) scaffold can be systematically tuned by modifying the substituents on the phenyl rings.

Key design principles include:

Donor Atom Availability : The primary coordinating atoms are the amino nitrogen and the carbonyl oxygen. In analogues like 2-aminophenol (B121084), the metal ion often shows a preference for the amino nitrogen over the more electronegative oxygen donor atom. scirp.org This principle suggests that in this compound, the nitrogen is likely the primary coordination site.

Electronic Tuning : The methoxy (B1213986) group (-OCH3) on one phenyl ring and the amino group (-NH2) on the other are electron-donating groups. They increase the electron density on the aromatic system and the donor atoms, which can enhance the coordinating ability of the ligand. In related iron(II)-2-aminophenolate complexes, the electronic properties of substituents (e.g., tert-butyl vs. nitro groups) on the phenolate (B1203915) ring have a profound effect on the reactivity of the resulting complex with dioxygen. rsc.org This highlights the importance of substituent effects in modulating the electronic structure and subsequent reactivity of the metal center.

Steric Factors : The steric bulk of the ligand and its analogues can influence the geometry of the resulting metal complex and its coordination number. The arrangement of the two phenyl rings around the carbonyl group creates a specific three-dimensional structure that can direct the approach of metal ions and other co-ligands.

Redox Activity : Analogues such as 2-aminophenols are known to be "redox non-innocent," meaning the ligand itself can participate in redox reactions. rsc.org This property is crucial in designing complexes for catalytic oxidation reactions. While this compound itself is not typically considered redox-active in the same way, the principle of ligand-centered redox activity is a key consideration in the broader class of aminophenol and related ligands. rsc.org

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes using this compound and related ligands typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. nih.govtubitak.gov.tr

General synthetic approaches involve mixing the ligand and a metal salt, such as a chloride or nitrate, in a solvent like ethanol (B145695) or methanol. nih.govresearchgate.net The mixture is often refluxed to ensure the reaction goes to completion, after which the complex precipitates and can be isolated by filtration. nih.gov

The structural diversity of metal complexes derived from ligands analogous to this compound is rich, featuring various coordination modes and geometries. The specific outcome is often dictated by the nature of the metal ion, the solvent, and the presence of other ligands.

Coordination Modes :

Bidentate Chelation : The most common mode involves the ligand coordinating to a single metal center through both the amino nitrogen and the carbonyl oxygen, forming a chelate ring.

Monodentate Coordination : In some cases, the ligand may coordinate through only one donor atom, typically the amino nitrogen. scirp.org

Bridging Coordination : Dimeric or polymeric structures can form where the ligand bridges two or more metal centers. For instance, the related ligand 4,4′-di-methoxy,2,2′-di-ol-benzophenone has been shown to adopt 'bridging, chelating bridging' (μ,μc-OBzP) and 'bichelating bridging' (μc2-OBzP) arrangements. researchgate.net

Common Geometries :

Octahedral : This is a frequent geometry for transition metal complexes, often achieved when the metal coordinates to two or three bidentate ligands or a combination of the primary ligand and solvent molecules or other co-ligands. researchgate.netnih.gov For example, complexes of the formula [M(MPB)2Cl2] (where MPB is a related benzamide (B126) ligand) were proposed to have an octahedral structure. researchgate.net

Tetrahedral : This geometry is common for four-coordinate complexes, particularly with metal ions like Zn(II) and Cd(II). nih.govfrancis-press.com

Square Planar : Often observed for Cu(II) complexes, this geometry is another possible four-coordinate arrangement. nih.govfrancis-press.com

The final geometry is a balance between the electronic preferences of the metal ion (e.g., d-electron configuration) and the steric constraints imposed by the ligands. francis-press.com

Spectroscopic techniques are essential for confirming the coordination of the ligand to the metal center and for elucidating the structure of the complex.

FTIR Spectroscopy : Infrared spectroscopy provides direct evidence of coordination. A shift in the stretching frequencies of the N-H (amino) and C=O (carbonyl) bonds to lower wavenumbers upon complexation indicates that these groups are involved in bonding to the metal ion. For example, in complexes with related amide ligands, the δ(NH2) resonances are typically red-shifted upon coordination. mdpi.com In studies of cobalt(II) complexes with 2-aminophenol, the frequencies of O-H and N-H stretching were clearly identified, confirming the coordination of the ligand. scirp.org

UV-Visible Spectroscopy : Electronic spectroscopy reveals changes in the electronic transitions of the ligand and the metal ion. The π → π* transitions of the aromatic rings in the ligand are often shifted upon coordination. researchgate.net For metal complexes, new absorption bands corresponding to d-d transitions may appear in the visible region, providing information about the geometry of the complex. The Soret bands in porphyrin complexes, for instance, show a red shift upon coordination of axial ligands like 2-aminophenol. scirp.org

NMR Spectroscopy : ¹H and ¹³C NMR spectroscopy can confirm the structure of diamagnetic complexes in solution. The chemical shifts of protons and carbons near the coordination sites are affected by the metal ion. For example, characterization of 4-Methoxy-2-(1H-benzimidazol-2-yl)-phenol ligands and their metal complexes relied on both ¹H and ¹³C-NMR. tubitak.gov.tr

Table 1: Representative Spectroscopic Data for Analogous Ligands and Their Metal Complexes

Complex/LigandTechniqueKey Bands/Shifts (cm⁻¹ or nm)InterpretationReference
[CoII(TPP)(Hon)₂] (Hon = 2-aminophenol)FTIRν(O-H): 3386 cm⁻¹ ν(N-H): 3332 cm⁻¹Presence of coordinated 2-aminophenol ligand. scirp.org
[CoII(TPP)(Hon)₂]UV-VisSoret Band Red ShiftConfirmation of new Co(II)-mesoporphyrin complex formation. scirp.org
[4-Methoxy-N-(pyrimidine-2-ylcarbamothioyl)benzamide] (MPB) LigandUV-Vis34722 cm⁻¹ (288 nm)π → π* electronic transition. researchgate.net
Cu(II) complexes with aminobenzamidesFTIRδ(NH₂) red-shifted and loss of intensityIndicates interaction of the amino group with the metal center. mdpi.com

Stereochemistry and Enantioselectivity in Metal Complexes

While this compound is an achiral molecule, it serves as a valuable scaffold for constructing chiral ligands, leading to metal complexes with specific stereochemistry and potential for enantioselective applications.

Chirality can be introduced into ligands derived from this compound in several ways:

Derivatization : Attaching a chiral auxiliary to the amino group can create a new chiral ligand. The resulting ligand can then enforce a chiral environment around the metal center.

Schiff Base Formation : Condensation of the amino group with a chiral aldehyde or ketone produces a chiral Schiff base ligand. These are widely used in asymmetric catalysis.

Creation of Tripod Ligands : More complex, multi-dentate chiral ligands can be built using the aminobenzophenone unit as a starting point. For example, tripod-type ligands can create a specific screw arrangement (delta, Δ, or lambda, Λ) around an octahedral metal ion. nih.gov

The stereochemistry of the ligand directly influences the three-dimensional structure of the metal complex. In research on copper(II) complexes with chiral tetradentate ligands derived from amino acids, the conformation of the ligand was found to be a significant factor for enantioselectivity. frontiersin.org Steric interactions between the chiral ligand and a substrate are often a major factor in chiral recognition. frontiersin.org

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules, including metal complexes. It measures the differential absorption of left and right circularly polarized light.

Probing Chirality : CD spectra provide a definitive signature of a chiral complex. For instance, the CD spectrum of a chiral nickel(II) complex showed distinct positive and negative peaks, with the enantiomer displaying an inverted pattern. nih.gov This observation of a Cotton effect, combined with crystal structure data, provides clear evidence for the formation and resolution of a chiral complex. nih.gov

Determining Absolute Configuration : The sign of the Cotton effect in the CD spectrum can often be correlated with the absolute configuration (e.g., Δ or Λ) of the metal center. nih.gov

Sensitivity to Environment : The CD spectra of some chiral complexes are highly sensitive to their environment, such as the solvent or the presence of counter-ions. This sensitivity can be used to study ion-pairing and conformational changes of flexible chelate rings in solution. capes.gov.br For certain cobalt(III) complexes, the CD spectra were extremely sensitive to the environment, while their diastereomers were not, suggesting that conformational changes in the chelate ring were induced by ion-pairing. capes.gov.br

Catalytic Applications of this compound Metal Complexes

Research into the specific catalytic applications of metal complexes derived directly from this compound is an emerging field, with limited literature available. However, the broader class of metal complexes featuring aminobenzophenone and related Schiff base ligands has demonstrated significant potential in various catalytic transformations. By examining the catalytic behavior of these structurally similar compounds, we can infer potential applications for this compound metal complexes.

The catalytic activity of such complexes is largely attributed to the ability of the ligand to stabilize the metal center in various oxidation states and the stereoelectronic properties of the ligand framework, which can be fine-tuned by substituents. The presence of the amino group and the methoxy-substituted benzoyl moiety in this compound suggests that its metal complexes could be effective in a range of catalytic reactions, including oxidation, reduction, and cross-coupling reactions.

Oxidation Reactions:

Metal complexes of ligands structurally related to this compound have shown promise as catalysts for oxidation reactions. For instance, copper and manganese complexes of aminophenol-based ligands have been effective in the aerobic oxidation of various substrates. researchgate.netrsc.org These complexes can mimic the activity of enzymes like phenoxazinone synthase, which catalyzes the oxidative coupling of o-aminophenols. researchgate.netrsc.org A study on mononuclear copper(II) complexes demonstrated their ability to catalyze the aerial oxidation of 2-aminophenol to 2-aminophenoxazin-3-one. rsc.org The catalytic efficiency was found to be dependent on the specific ligand structure around the copper center. rsc.org

Similarly, manganese(III) complexes with Schiff base ligands derived from substituted salicylaldehydes have been shown to catalyze the aerobic oxidation of 2-aminophenol and other substrates. rsc.org Given these findings, it is plausible that metal complexes of this compound could also exhibit catalytic activity in similar oxidation reactions, where the aminophenyl part of the ligand could play a crucial role in the catalytic cycle.

Hydrosilylation Reactions:

The hydrosilylation of carbonyl compounds is a fundamental transformation in organic synthesis. Rare-earth metal complexes, particularly those of lanthanum and cerium, have been utilized as catalysts for the hydrosilylation of benzophenone derivatives. nih.gov While these studies did not specifically use this compound as a ligand, they highlight the potential for metal complexes with benzophenone moieties to participate in such reactions. nih.gov A proposed mechanism involves the activation of the Si-H bond, facilitated by the metal center, followed by the insertion of the carbonyl group. nih.gov The electronic properties of the benzophenone ligand, influenced by substituents like the amino and methoxy groups in this compound, could modulate the catalytic activity.

Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry. Research has demonstrated the synthesis of o-aminobenzophenones via a palladium-catalyzed direct addition of sodium arylsulfinates to 2-aminobenzonitriles. mdpi.com While this is a synthetic route to the parent ligand scaffold rather than a catalytic application of its complexes, it underscores the involvement of aminobenzophenone-type structures in palladium-catalyzed processes. mdpi.com Metal complexes of Schiff bases, which can be formed from this compound, are known to be effective catalysts in various organic syntheses, including C-C bond formation. mdpi.com The versatility of transition metal complexes with related ligands in catalyzing cross-coupling and other C-H activation reactions suggests a promising area of investigation for this compound metal complexes. mdpi.com

While direct experimental data on the catalytic applications of this compound metal complexes is not yet widely reported, the established catalytic activities of structurally analogous compounds provide a strong basis for future research. The unique electronic and steric characteristics imparted by the methoxy and amino substituents on the benzophenone framework make its metal complexes attractive candidates for catalysts in a variety of organic transformations. Further studies are needed to synthesize and evaluate these complexes to fully elucidate their catalytic potential.

Photochemistry and Polymerization Applications

Photoinitiator Activity of 2-Amino-4'-methoxybenzophenone Derivatives

As a benzophenone (B1666685) derivative, this compound is expected to function as a Type II photoinitiator. This classification is based on the mechanism by which it generates the free radicals necessary to initiate polymerization.

Photoinitiators are broadly classified into two types based on their mechanism of radical generation:

Type I Photoinitiators: These compounds undergo unimolecular cleavage upon absorption of light to form two free radicals. This process is also known as α-cleavage.

Type II Photoinitiators: These photoinitiators, to which benzophenones belong, undergo a bimolecular reaction. Upon photoexcitation, they abstract a hydrogen atom from a co-initiator (synergist), typically a tertiary amine, to form a ketyl radical and an amine-derived radical. It is often the amine-derived radical that is primarily responsible for initiating the polymerization.

The photoinitiation process for a Type II system involving a benzophenone derivative (BP) and a tertiary amine (R₃N) can be summarized as follows:

Photoexcitation: The benzophenone molecule absorbs a photon and is promoted from its ground state (S₀) to an excited singlet state (S₁). BP + hν → ¹BP*

Intersystem Crossing: The excited singlet state rapidly undergoes intersystem crossing to a more stable, longer-lived triplet state (³BP). ¹BP → ³BP*

Hydrogen Abstraction: The excited triplet state of the benzophenone abstracts a hydrogen atom from the tertiary amine, forming a ketyl radical and an aminoalkyl radical. ³BP* + R₂N-CH₂R' → [BP-H]• + R₂N-C•HR'

The efficiency of a Type II photoinitiating system is dependent on several factors, including the concentration of both the photoinitiator and the co-initiator, the nature of the monomer being polymerized, and the wavelength and intensity of the light source. The presence of the amino group and the methoxy (B1213986) group on the benzophenone structure can influence its electronic properties and, consequently, its photoinitiating efficiency.

While specific data for this compound is not available, the general efficiency of benzophenone-based systems is well-documented. The rate of polymerization is directly related to the rate of radical generation.

Table 1: Theoretical Factors Influencing Photopolymerization Efficiency

Factor Influence on Efficiency
Photoinitiator Concentration An optimal concentration exists; too high a concentration can lead to inner filter effects.
Co-initiator Concentration Sufficient concentration is needed for efficient hydrogen abstraction.
Light Intensity Higher intensity generally leads to a higher rate of polymerization.
Monomer Reactivity The structure of the monomer affects the propagation rate of the polymerization.

| Oxygen Inhibition | Oxygen can quench the excited triplet state and scavenge radicals, inhibiting polymerization. |

The absorption spectrum of a photoinitiator determines the wavelengths of light it can absorb to initiate polymerization. Benzophenone itself typically has a maximum absorption (λmax) in the UV-A region. The substituents on the benzophenone rings can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption spectrum. The amino and methoxy groups in this compound are expected to shift its absorption profile compared to unsubstituted benzophenone, potentially extending its sensitivity into the longer UV-A or even the visible light region. This is advantageous for applications where deeper curing or the use of safer, longer-wavelength light sources is required.

Excited State Processes in Multicomponent Photoinitiating Systems

Once the photoinitiator is in its excited triplet state, it can be deactivated (quenched) through several pathways. In the context of Type II photoinitiation, the desired pathway is hydrogen abstraction, which is a form of electron transfer quenching. The process involves the transfer of an electron from the amine co-initiator to the excited benzophenone, followed by a proton transfer to form the neutral radicals.

Energy transfer can also occur, where the excited photoinitiator transfers its energy to another molecule, which may or may not lead to the generation of initiating radicals. Oxygen is a well-known quencher of triplet states, which is a primary reason why many photopolymerizations are carried out in an inert atmosphere.

Co-initiators are essential for the function of Type II photoinitiators. Tertiary amines are commonly used due to the presence of easily abstractable hydrogen atoms on the carbon adjacent to the nitrogen. The choice of co-initiator can significantly impact the polymerization kinetics.

Additives can also be included in the formulation to modify the properties of the final polymer or to influence the polymerization process. For instance, stabilizers may be added to prevent premature polymerization, while other additives might be used to improve the physical properties of the cured material.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound

Applications in UV Curable Resins and Coatings

UV curable resins and coatings are materials that undergo rapid polymerization or "curing" upon exposure to ultraviolet (UV) light. This process is initiated by molecules known as photoinitiators, which absorb UV radiation and generate reactive species (free radicals or cations) that trigger the polymerization of monomers and oligomers in the formulation. The properties of the final cured material are significantly influenced by the choice of photoinitiator.

Traditional photoinitiators are often low-molecular-weight compounds that are physically mixed into the resin formulation. A significant challenge with this approach is the potential for compatibility issues between the photoinitiator and the polymer matrix. This can lead to phase separation, reduced curing efficiency, and defects in the final coating.

To address these challenges, polymerizable photoinitiators have been developed. These are photoinitiators that have a reactive group, such as an acrylate (B77674) or methacrylate, chemically incorporated into their structure. This reactive group allows the photoinitiator to covalently bond with the polymer network during the curing process.

This compound can be chemically modified to incorporate such a reactive group, transforming it into a polymerizable photoinitiator. The introduction of an unsaturated ethylenic amide group, for example, enhances its compatibility with the monomer and oligomer system. This improved compatibility ensures a more homogeneous distribution of the photoinitiator throughout the resin, leading to a more uniform and efficient cure.

Table 1: Comparison of Conventional and Polymerizable Photoinitiators

PropertyConventional PhotoinitiatorPolymerizable Photoinitiator (e.g., modified this compound)
Dispersion in Resin Can be non-uniform, leading to potential phase separation.Homogeneous dispersion due to improved compatibility.
Interaction with Polymer Physically entrapped within the polymer matrix.Covalently bonded to the polymer backbone.
Curing Efficiency Can be lower due to non-uniform distribution.Higher and more uniform curing efficiency.
Potential for Migration High potential for migration and extraction.Significantly reduced potential for migration.

The covalent bonding of the photoinitiator into the polymer network also contributes to improved physical and chemical properties of the cured material, such as hardness, scratch resistance, and chemical resistance.

A critical concern with conventional photoinitiators, particularly in applications such as food packaging, medical devices, and consumer electronics, is their potential to migrate out of the cured polymer. This migration can be driven by factors such as temperature, contact with solvents, and time. The migration of unreacted photoinitiator or its photodecomposition byproducts can lead to contamination of the packaged product, undesirable odors, and potential health risks. Furthermore, the volatility of low-molecular-weight photoinitiators can contribute to volatile organic compound (VOC) emissions during the curing process.

The use of polymerizable photoinitiators like a functionalized this compound provides a robust solution to these issues. By covalently bonding to the polymer matrix, the photoinitiator becomes an integral part of the cured material. This permanent attachment drastically reduces its volatility and mobility, thereby minimizing the risk of migration.

Research on dialkylamino benzophenone UV-cure ink photoinitiators has highlighted the importance of controlling migration from food packaging materials. Surveys have detected residues of these compounds in paper and board packaging, underscoring the need for low-migration solutions. While these studies did not specifically test this compound, the findings are relevant to the broader class of amino-substituted benzophenone photoinitiators.

Table 2: Factors Influencing Photoinitiator Migration and Mitigation Strategies

Factor Influencing MigrationMitigation Strategy Using Polymerizable Photoinitiators
Low Molecular Weight The photoinitiator becomes part of a high-molecular-weight polymer, restricting its movement.
Lack of Covalent Bonding The reactive group on the photoinitiator ensures it is chemically locked into the polymer network.
Presence of Extractable Species The covalent bonding minimizes the presence of unreacted, extractable photoinitiator molecules.
Volatility Being part of the polymer structure significantly lowers the vapor pressure and thus the volatility.

Emerging Research Directions and Future Perspectives

Development of Novel Synthetic Methodologies

The synthesis of substituted benzophenones, including 2-Amino-4'-methoxybenzophenone, is an area of active research, with a focus on developing more efficient, environmentally friendly, and versatile methods. Traditional approaches often involve Friedel-Crafts acylation, which can have limitations regarding regioselectivity and the use of harsh catalysts.

Emerging synthetic strategies are exploring novel catalytic systems and reaction pathways to overcome these challenges. For instance, palladium-catalyzed cross-coupling reactions are being investigated to construct the benzophenone (B1666685) scaffold with greater precision and control. nih.gov Another promising avenue is the use of Grignard reactions with ingeniously designed intermediates to build the benzhydrol structure, which is then oxidized to the final benzophenone product. patsnap.com Research into highly substituted benzophenone natural products is also providing valuable insights into complex synthetic pathways, which could inspire new methods for producing compounds like this compound. scispace.com

Future research in this area is expected to focus on:

Green Chemistry Approaches: Utilizing environmentally benign solvents and catalysts to reduce the environmental impact of synthesis.

Flow Chemistry: Employing continuous flow reactors for safer, more efficient, and scalable production.

Photocatalysis: Harnessing light energy to drive synthetic reactions, offering a potentially milder and more selective alternative to traditional methods.

A comparison of traditional and emerging synthetic approaches is summarized in the table below.

FeatureTraditional Methods (e.g., Friedel-Crafts)Emerging Methods (e.g., Catalytic Cross-Coupling)
Catalyst Often requires strong Lewis acids (e.g., AlCl₃)Transition metal catalysts (e.g., Palladium)
Regioselectivity Can be difficult to controlGenerally high
Reaction Conditions Often harsh (e.g., high temperatures)Typically milder
Substrate Scope Can be limited by functional group toleranceBroader functional group tolerance
Environmental Impact Can generate significant wastePotentially more sustainable

Advanced Computational Studies for Rational Design

Computational chemistry is playing an increasingly pivotal role in the rational design of novel molecules with desired properties. For this compound and its derivatives, computational tools are being employed to predict their biological activity, physicochemical properties, and potential for various applications.

Molecular docking is a key computational technique used to predict the binding orientation of a small molecule to a macromolecular target, such as a protein or enzyme. fip.orgnih.gov This allows researchers to screen virtual libraries of compounds and identify those with the highest potential to interact with a specific biological target. For example, computational docking studies on related compounds have been used to identify potential inhibitors of enzymes like cyclooxygenase-2 (COX-2). fip.org

Density Functional Theory (DFT) is another powerful computational method used to investigate the electronic structure and properties of molecules. researchgate.net DFT calculations can provide insights into a molecule's reactivity, stability, and spectroscopic properties, which is crucial for designing new materials with specific optical or electronic characteristics.

Future computational research on this compound will likely involve:

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: Combining the accuracy of quantum mechanics for the reactive center with the efficiency of molecular mechanics for the surrounding environment to model complex biological systems.

Machine Learning and Artificial Intelligence: Developing predictive models for biological activity and toxicity based on large datasets of chemical structures and experimental data.

De Novo Drug Design: Using computational algorithms to design entirely new molecules with optimized properties for a specific target. nih.gov

Exploration of New Biological Targets and Therapeutic Applications

While some benzophenone derivatives are known for their use as UV filters, research is uncovering a broader range of biological activities, suggesting potential therapeutic applications for compounds like this compound.

Recent studies on structurally similar compounds have revealed promising anticancer activity . nih.govnih.govrsc.orgresearchgate.net For instance, certain substituted benzophenone analogues have demonstrated the ability to inhibit the growth of cancer cells and induce apoptosis. nih.gov The methoxy (B1213986) group, present in this compound, has been identified in other classes of compounds as a feature that can promote cytotoxic activity in various cancer cell lines. mdpi.com

Beyond cancer, researchers are exploring other potential therapeutic avenues. The benzophenone scaffold is being investigated for its potential as an anti-inflammatory agent . nih.gov Furthermore, the broader field of drug discovery is constantly seeking novel pharmacological targets, and compounds with the structural features of this compound could be screened against a wide array of receptors and enzymes implicated in various diseases. nih.govnih.govmdpi.commssm.edufrontiersin.org

Key areas for future biological investigation include:

Potential Therapeutic AreaRationale
Oncology Derivatives have shown antiproliferative and pro-apoptotic effects in cancer cell lines. nih.gov
Inflammation The benzophenone scaffold has been explored for its anti-inflammatory properties. nih.gov
Neurodegenerative Diseases The exploration of novel targets in complex diseases opens avenues for screening diverse chemical scaffolds.
Infectious Diseases Derivatives of related compounds are being evaluated for their ability to stabilize proteins involved in viral replication.

Integration into Smart Materials and Nanotechnology (e.g., Nanoparticles Coating)

The unique photochemical properties of benzophenone derivatives make them attractive candidates for integration into smart materials and nanotechnology. "Smart materials" are designed to respond to external stimuli, such as light, in a controlled manner.

One area of interest is the development of polymer coatings with enhanced properties. Benzophenone itself can act as a photoinitiator in polymerization reactions. epa.gov By incorporating this compound into polymer chains, it may be possible to create materials with built-in UV protection or other light-responsive functionalities. researchgate.net The amino group also provides a handle for further chemical modification, allowing for the covalent attachment of the molecule to polymer backbones. researchgate.netdntb.gov.ua

In the realm of nanotechnology , functionalized nanoparticles are being developed for a wide range of applications, from drug delivery to diagnostics. nih.govnih.govmdpi.comdigitellinc.com The surface of nanoparticles can be coated with organic molecules to impart specific properties. Coating nanoparticles with this compound could, for example, create nanosystems with UV-shielding capabilities or provide a platform for attaching other molecules through the amino group.

Future research in this domain may lead to:

Photoresponsive Drug Delivery Systems: Nanoparticles that release a therapeutic agent upon exposure to a specific wavelength of light.

Smart Coatings: Surfaces that change their properties, such as color or wettability, in response to UV radiation.

Advanced UV-Protective Materials: Incorporation into textiles or plastics for enhanced and durable protection from sun damage.

Environmental Fate and Degradation Research (e.g., Photocatalytic Degradation)

As with any widely used chemical, understanding the environmental fate and degradation of this compound is crucial. Benzophenones, in general, can enter the environment through various pathways, including wastewater. nih.gov Due to their stability, some benzophenones can persist in the environment. nih.govjuniperpublishers.comresearchgate.net

Research into the biodegradation of related compounds, such as chloroaminophenols, has identified bacterial strains capable of breaking them down. nih.govnih.govresearchgate.net These studies have elucidated metabolic pathways that involve deamination and dehalogenation steps. nih.govnih.gov Understanding these pathways is essential for developing bioremediation strategies for contaminated sites.

Photocatalytic degradation is another promising approach for removing persistent organic pollutants from water. This process uses a semiconductor catalyst and light to generate highly reactive oxygen species that can break down organic molecules. Studies on other organic pollutants have demonstrated the effectiveness of this technology.

Future research priorities in this area include:

Determining the environmental persistence and bioaccumulation potential of this compound.

Identifying microorganisms and enzymes capable of its biodegradation.

Optimizing photocatalytic processes for its efficient removal from water sources.

Multidisciplinary Approaches in Benzophenone Research

The diverse and expanding research landscape surrounding this compound highlights the necessity of multidisciplinary approaches . Progress in this field will require collaboration between scientists from various disciplines, including:

Organic and Synthetic Chemistry: To develop novel and efficient synthetic routes.

Computational and Theoretical Chemistry: To guide the rational design of new molecules and materials.

Pharmacology and Biology: To explore new biological targets and therapeutic applications.

Materials Science and Nanotechnology: To integrate the compound into advanced materials and devices.

Environmental Science and Engineering: To assess its environmental impact and develop remediation strategies.

By fostering collaboration across these fields, the scientific community can unlock the full potential of this compound and its derivatives, leading to innovations in medicine, materials science, and environmental protection.

Q & A

Q. What are the established synthetic methodologies for 2-Amino-4'-methoxybenzophenone in academic research?

  • Methodological Answer : The synthesis of this compound can be inferred from analogous benzophenone derivatives. A common approach involves:
  • Condensation reactions : Similar to the synthesis of 5-substituted pyrimidines (), a modified condensation of malonic acid derivatives with amine-containing reagents (e.g., guanidine) under basic conditions (e.g., sodium ethoxide) may yield the target compound.

  • Nitro reduction : Reduction of a nitro precursor (e.g., 2-Nitro-4'-methoxybenzophenone) using sodium borohydride or catalytic hydrogenation (Pd/C, H₂) (as seen in for related aminophenols).

  • Protection/deprotection strategies : Use of Vilsmeier–Haack–Arnold reagent for intermediate protection, followed by deprotection ().

  • Key considerations : Monitor reaction progress via TLC or HPLC, and purify using column chromatography (silica gel, ethyl acetate/hexane gradients).

    • Data Table : Synthetic Routes for Analogous Compounds
CompoundMethodYieldReference
2-Amino-4,6-dichloropyrimidineCondensation with guanidine85-90%
(2-Amino-4-methoxyphenyl)methanolNitro reduction (NaBH₄)75%

Q. Which spectroscopic and analytical techniques are optimal for characterizing this compound?

  • Methodological Answer :
  • NMR spectroscopy : ¹H and ¹³C NMR to confirm aromatic substitution patterns (e.g., methoxy at C4', amino at C2). Compare with data from 2-Amino-4-fluorophenol () or 2-Hydroxy-4-methoxybenzophenone ().
  • Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation.
  • IR spectroscopy : Identify functional groups (e.g., C=O stretch ~1650 cm⁻¹, NH₂ bend ~1600 cm⁻¹).
  • X-ray crystallography : For absolute structural confirmation if single crystals are obtainable.

Advanced Research Questions

Q. How can this compound be utilized as a fluorescent probe in biochemical studies?

  • Methodological Answer :
  • Experimental design :

Probe functionalization : Modify the amino group with fluorophores (e.g., dansyl chloride) or metal-binding moieties for target-specific interactions (, where fluorobenzophenones detect DNA/RNA).

Fluorescence assays : Measure emission spectra in buffer solutions (pH 7.4) and in the presence of biomolecules (e.g., DNA, proteins).

Quenching studies : Assess interactions using Stern-Volmer plots to determine binding constants.

  • Data contradiction analysis : If fluorescence intensity varies unexpectedly, check for solvent polarity effects, aggregation, or competing redox reactions (e.g., methoxy group stability under UV light).

Q. What are the structure-activity relationships (SAR) for benzophenone derivatives with amino and methoxy substituents?

  • Methodological Answer :
  • Comparative studies :

  • Replace methoxy with fluoro () or chloro () to evaluate electronic effects on bioactivity.

  • Modify amino group to acetylamino () to assess steric/electronic contributions.

  • Case study : In 2-amino-4,6-dichloropyrimidines (), fluoro substitution at C5 enhanced NO inhibition (IC₅₀ = 2 μM vs. 9–36 μM for other substituents). Apply similar SAR principles to benzophenones.

  • Mechanistic insights : Use computational tools (e.g., DFT) to correlate substituent effects with HOMO/LUMO energy levels and binding affinity.

    • Data Table : Substituent Impact on Bioactivity in Analogous Compounds
CompoundSubstituentActivity (IC₅₀)Reference
5-Fluoro-2-amino-4,6-dichloropyrimidineF at C52 μM
2-Amino-4'-fluorobenzophenoneF at C4'Fluorescent probe efficacy

Q. How should researchers address stability and reactivity challenges during storage and handling of this compound?

  • Methodological Answer :
  • Storage : Store in amber glass vials at 2–8°C under inert gas (N₂/Ar) to prevent oxidation ().
  • Reactivity : Avoid exposure to strong acids/bases; the methoxy group may undergo demethylation under harsh conditions.
  • Safety protocols : Use PPE (nitrile gloves, goggles), and conduct reactions in fume hoods ().

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.